Benzyl (R)-(1-(3-bromophenyl)ethyl)carbamate
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Overview
Description
Benzyl ®-(1-(3-bromophenyl)ethyl)carbamate is a compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-(1-(3-bromophenyl)ethyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with ®-(1-(3-bromophenyl)ethyl)amine. The reaction typically takes place in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method is the use of continuous flow reactors, which allow for precise control of reaction conditions and improved yields. Additionally, the use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-(1-(3-bromophenyl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine functional groups.
Substitution: Substituted products with various nucleophiles replacing the bromine atom.
Scientific Research Applications
Benzyl ®-(1-(3-bromophenyl)ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Benzyl ®-(1-(3-bromophenyl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate with a benzyl group and a carbamate moiety.
Ethyl carbamate: Another carbamate with an ethyl group instead of a benzyl group.
Phenyl carbamate: A carbamate with a phenyl group instead of a bromophenyl group
Uniqueness
Benzyl ®-(1-(3-bromophenyl)ethyl)carbamate is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other carbamates may not be suitable.
Properties
Molecular Formula |
C16H16BrNO2 |
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Molecular Weight |
334.21 g/mol |
IUPAC Name |
benzyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate |
InChI |
InChI=1S/C16H16BrNO2/c1-12(14-8-5-9-15(17)10-14)18-16(19)20-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,18,19)/t12-/m1/s1 |
InChI Key |
WUKNNBIUNQMMQF-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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